Cas no 885274-87-3 (tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its structure combines a Boc-protected pyrrolidine and a 4-aminopiperidine moiety, offering dual functional handles for further derivatization. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. The 4-aminopiperidine component contributes to binding affinity in drug discovery, making this compound valuable for developing bioactive molecules. Its well-defined stereochemistry and high purity ensure reproducibility in complex syntheses. The compound’s balanced lipophilicity and solubility profile further facilitate its use in medicinal chemistry applications, particularly for targeting central nervous system (CNS) and GPCR-related therapeutics.
tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate structure
885274-87-3 structure
Product Name:tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
CAS No:885274-87-3
MF:C14H27N3O2
MW:269.383083581924
MDL:MFCD06658355
CID:711184
PubChem ID:42614525
Update Time:2025-06-23

tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylicacid, 3-(4-amino-1-piperidinyl)-, 1,1-dimethylethyl ester
    • 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
    • 3-(4-AMINO-PIPERIDIN-1-YL)PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER,
    • 1-N-BOC 3-(4-AMINOPIPERIDIN-1-YL) PYRROLIDINE
    • tert-Butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
    • AKOS023588605
    • CS-0210941
    • DB-077609
    • DTXSID401158995
    • SB39426
    • AS-44536
    • tert-butyl3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
    • 885274-87-3
    • 3-(4-Amino-piperidin-1-yl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • MFCD06658355
    • AB1194
    • 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
    • 1-Boc-3-(4-Amino-piperidin-1-yl)-pyrrolidine
    • tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
    • MDL: MFCD06658355
    • Inchi: 1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16/h11-12H,4-10,15H2,1-3H3
    • InChI Key: UMWHGGWSANLOKM-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C1)N1CCC(CC1)N)=O

Computed Properties

  • Exact Mass: 269.21000
  • Monoisotopic Mass: 269.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 58.8Ų

Experimental Properties

  • PSA: 58.80000
  • LogP: 1.99500

tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:885274-87-3)tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
Order Number:A1043977
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:16
Price ($):302.0
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Additional information on tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate

Professional Introduction to Tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate (CAS No. 885274-87-3)

Tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate, identified by its CAS number 885274-87-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery.

The structural composition of tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amine group in the piperidine ring and a carboxylate moiety in the pyrrolidine ring enhances its reactivity and potential interactions with biological targets. These features make it an intriguing molecule for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that compounds containing the piperidine scaffold can exhibit significant effects on enzymes and receptors involved in neurological disorders, cardiovascular diseases, and cancer. The introduction of an amine group at the 4-position of piperidine further expands the spectrum of possible interactions, making tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate a particularly promising candidate for further investigation.

One of the most compelling aspects of tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate is its potential as a building block for more complex drug molecules. The tert-butyl group provides a stable handle for further chemical modifications, allowing researchers to tailor the compound's properties to specific biological targets. This flexibility is crucial in the drug discovery process, where precise molecular design can significantly impact efficacy and safety.

The carboxylate group in tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate also plays a critical role in its biological activity. Carboxylate groups are known to participate in various interactions with biological molecules, including hydrogen bonding and ionic interactions. These interactions can enhance binding affinity and selectivity, which are essential factors in drug design. Furthermore, the carboxylate group can be used to link other pharmacophores, creating multifunctional drug candidates with enhanced therapeutic potential.

Recent research has highlighted the importance of understanding the structural and functional relationships between piperidine derivatives and their biological targets. Computational studies have shown that modifications at specific positions within the piperidine ring can significantly alter binding affinity and selectivity. These insights have guided the development of novel analogs with improved pharmacological profiles. The compound tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate represents an excellent example of how strategic modifications can lead to highly effective drug candidates.

In addition to its structural versatility, tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate has shown promise in preclinical studies as a potential treatment for various diseases. For instance, early-stage investigations have suggested that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of this molecule to interact with specific neurotransmitter receptors has sparked interest in its potential as a therapeutic agent.

The synthesis of tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern synthetic techniques, such as transition metal-catalyzed reactions and automated synthesis platforms, have streamlined the process and made it more efficient. These advancements are crucial for enabling further exploration of the compound's pharmacological potential.

The future prospects for tert-butyl 3-(4-aminopiperidin-1-y l)pyrrolidine -1 -carbox ylate are promising, with ongoing research aimed at elucidating its mechanisms of action and identifying new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel drugs based on this compound. As our understanding of biological pathways continues to grow, so too will the opportunities for leveraging molecules like tert-but yl 3-(4 -amin op iper id ine -1 -y l ) py rro l id ine -1 -car box ylate strong >to develop innovative treatments for human diseases.

In conclusion, tert-but yl 3-(4 -amin op iper id ine -1 -y l ) py rro l id ine -1 -car box ylate strong > (CAS No. 885274 -87 -3) is a highly interesting chemical compound with significant potential in pharmaceutical research . Its unique structural features , combined with its observed biological activities , make it an attractive candidate for further exploration . As research continues to uncover new applications and mechanisms , this compound is poised to play a vital role in the development of next-generation therapeutics .

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Amadis Chemical Company Limited
(CAS:885274-87-3)tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
A1043977
Purity:99%
Quantity:1g
Price ($):302.0
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